molecular formula C9H16O B147574 3,3,5-Trimethylcyclohexanone CAS No. 873-94-9

3,3,5-Trimethylcyclohexanone

Cat. No. B147574
CAS RN: 873-94-9
M. Wt: 140.22 g/mol
InChI Key: POSWICCRDBKBMH-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexanone is a chemical compound that belongs to the family of cyclohexanones, which are ketones with a six-membered ring structure. This particular compound is characterized by the presence of three methyl groups at the 3rd and 5th positions of the cyclohexanone ring.

Synthesis Analysis

The synthesis of 3,3,5-trimethylcyclohexanone can be approached through various methods. One such method involves the reactions of the ketone with Grignard reagents, as described in paper , where the ketone reacts with different alkyl magnesium halides to yield products with the same relative configuration. Another approach is the polychlorination and dehydrochlorination of commercially available ketones, followed by hydrolysis, as mentioned in paper . This method provides an efficient procedure for synthesizing the compound starting from related cyclopentanones and cyclohexanones.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3,3,5-trimethylcyclohexanone, they do provide insights into related compounds. For instance, paper discusses the molecular structure of a hexamethylated cyclohexane derivative, which adopts a distorted twist-boat conformation. This information can be extrapolated to suggest that 3,3,5-trimethylcyclohexanone may also exhibit conformational flexibility due to the steric hindrance of the methyl groups.

Chemical Reactions Analysis

The reactivity of 3,3,5-trimethylcyclohexanone with various reagents has been explored in several studies. Paper details the product consistency when the ketone reacts with different Grignard reagents, indicating a specific reactivity pattern. Additionally, paper explores the reactivity of a related compound, 3,5-diaryl cyclohexanone, which leads to the formation of various spiro cyclohexanes, suggesting that 3,3,5-trimethylcyclohexanone may also participate in similar reactions to form complex structures.

Physical and Chemical Properties Analysis

Scientific Research Applications

Biological Transformations

3,3,5-Trimethylcyclohexanone undergoes biological transformations, such as stereoselective reduction by the fungus Glomerella cingulata, yielding cis- and trans-3,3,5-trimethylcyclohexanols and isophrone as minor products (Okamura, Kameoka, & Miyazawa, 2001).

Renewable High-Density Fuel Synthesis

This compound is used in synthesizing renewable high-density fuels, serving as an intermediate in a multi-step process starting from isophorone and yielding fuel components like 1,1,3-Trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane (Wang et al., 2017).

Pharmaceutical and Organic Solvent Applications

It is significant in pharmaceuticals and as an organic solvent. The selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone has been extensively studied for industrial applications (Xu et al., 2021).

Grignard Reagent Reactions

The compound reacts with various Grignard reagents, leading to products with specific configurations, important in asymmetric synthesis (Landor, O'Connor, Tatchell, & Blair, 1973).

Alternative Synthesis Methods

Efficient synthesis methods for related compounds, like 3,3,5-trimethyl-1,2,4-cyclopentanetrione, have been developed using 3,3,5-trimethylcyclohexanone as a starting material (Buyck et al., 1981).

Catalytic Hydrogenation Research

Catalytic hydrogenation of isophorone over various noble metal catalysts, including the conversion to 3,3,5-trimethylcyclohexanone, has been examined in different solvent conditions (Sato et al., 2004).

Enantioselective Hydrogenation

Studies have shown the enantioselective hydrogenation of isophorone and kinetic resolution of 3,3,5-trimethylcyclohexanone over palladium catalysts in the presence of (S)-proline (Li et al., 2008).

Photoreduction Studies

The photoreduction of 3,3,5-trimethylcyclohexanone by 2-propanol has been explored, providing insights into the reaction mechanisms and quantum yield variations (Despax et al., 1977).

Mannich Condensation

Mannich condensation of 3,3,5-trimethylcyclohexanone and its oxime has been investigated, highlighting the reaction patterns with paraformaldehyde and dimethylamine or benzylamine hydrochloride (Koval’skaya, Kozlov, & Tkachev, 2005).

Lewis Acid Influence on Hydrogenation Selectivity

Research on improving selectivity in hydrogenation processes of isophorone using Lewis acids highlights advancements in organic solvent and pharmaceutical intermediate production (Hou et al., 2018).

Oxidation to Linear Dicarboxylic Acids

Oxidation of 3,3,5-trimethylcyclohexanone with air over synthetic carbons to produce linear dicarboxylic acids has potential applications in polymer synthesis (Gauthard et al., 2005).

Safety And Hazards

3,3,5-Trimethylcyclohexanone is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, is harmful to aquatic life with long-lasting effects, and may cause an allergic skin reaction7. It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition8.


Future Directions

The future directions of 3,3,5-Trimethylcyclohexanone are not explicitly mentioned in the search results. However, it is noted that 3,3,5-Trimethylcyclohexanone plays a vital role as a pharmaceutical intermediate and a precursor to fuel, and can be used as a solvent for lacquers, varnishes, paints, vinyl resins, and other coatings5. This suggests potential future applications in these areas.


properties

IUPAC Name

3,3,5-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSWICCRDBKBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5044996
Record name 3,3,5-Trimethylcyclohexanone
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Molecular Weight

140.22 g/mol
Source PubChem
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Physical Description

Liquid, Clear colorless liquid; [Acros Organics MSDS]
Record name Cyclohexanone, 3,3,5-trimethyl-
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Record name 3,3,5-Trimethylcyclohexanone
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Product Name

3,3,5-Trimethylcyclohexanone

CAS RN

873-94-9
Record name 3,3,5-Trimethylcyclohexanone
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Record name 3,3,5-Trimethylcyclohexanone
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Record name Cyclohexanone, 3,3,5-trimethyl-
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Record name 3,3,5-Trimethylcyclohexanone
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Record name 3,3,5-trimethylcyclohexan-1-one
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Record name 3,3,5-TRIMETHYLCYCLOHEXANONE
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Synthesis routes and methods I

Procedure details

Acetone (11.6 g.) in ethanol (50 c.c.) was stirred at below 0°C and 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g.; 80% pure) added. After stirring for ca. 1 hour the solid had dissolved. To the solution was added magnesium sulphate and it was stored at 0° overnight. Filtration and distillation gave acetone and dihydroisophorone (probably containing some symmetrical amino-peroxide ##EQU20## and a product (2.2 g.), b.p. 75° - 78°/1.0 mm, had a peroxide equivalent 239.4 and gave N, 6.3% an elemental analysis.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of cycloheptanone (73.2 g.) and ethanol (200 cc.), containing ammonium acetate (6.4 g.) and kept at or below 0°C was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (69.2 g.; 76% pure). After the solid had dissolved (5 hours) the solution was stored at 0°C overnight and the product worked up as in the previous Examples. There were obtained unreacted cycloheptanone, and dihydroisophorone, and fractions (57.5 g.) b.p. 124° - 130°/0.3 mm.Hg., peroxide equivalent 283, perchloric acid equivalent 278 shown by mass spectroscopy to contain the peroxide ##SPC30##
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
69.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Butyraldehyde (28.8 g.) in petrol (100 c.c.) was cooled to below 0° and with stirring treated with 1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane (33 g.; 93% pure). When the solid had dissolved the aqueous phase was removed and the petrol solution dried with magnesium sulphate overnight at 0°. The working up as in Example 4 gave butyraldehyde, dihydroisophorone and the same peroxide (33.0 g.) b.p. 96° - 98°/0.6 mm. as in Example 4.
Quantity
28.8 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane
Quantity
33 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred mixture of cyclohexanone (19.6 g.) and ethanol (50 c.c.), kept at or below 0°C, was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g., 78% pure); solution was complete in ca. 10 min. To the solution was added conc. sulphuric acid (3 drops) and magnesium sulphate and the mixture was stored at 0°C for 3 days. The solid was filtered off, the filtrate washed with water, dried and distilled, to give cyclohexanone, dihydroisophorone and a fraction (11.5 g.), b.p. 90° - 100° at 0.02 mm.Hg., peroxide equivalent 179. By mass spectroscopy the product was shown to contain the unsymmetrical peroxide ##SPC32##
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Type
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Reaction Step Three

Synthesis routes and methods V

Procedure details

Butyraldehyde (14.4 g.) was mixed with petrol (b.p. 40° - 60°) (50 c.c.) and to the stirred solution at <0° was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g.; 89% pure). The peroxide dissolved within a few minutes. To the solution were added magnesium sulphate and concentrated sulphuric acid (6 drops) and the mixture stored at 0° overnight. The solution was filtered, the filtrate washed with water, dried and distilled to give unreacted butyraldehyde, dihydroisophorone and a product (11.1 g.), b.p. 85° - 110°/1.0mm. with a peroxide equivalent of 231, and a perchloric equivalent of 233. The elemental analysis gave C, 68.6%; H, 11.:5%; N, 6.6%. The product was identified as: ##SPC22##
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,5-Trimethylcyclohexanone
Reactant of Route 2
3,3,5-Trimethylcyclohexanone
Reactant of Route 3
3,3,5-Trimethylcyclohexanone
Reactant of Route 4
3,3,5-Trimethylcyclohexanone
Reactant of Route 5
3,3,5-Trimethylcyclohexanone
Reactant of Route 6
3,3,5-Trimethylcyclohexanone

Citations

For This Compound
691
Citations
RJ McMahon, KE Wiegers… - The Journal of Organic …, 1981 - ACS Publications
The stereochemistry of lithium aluminum hydride and lithium tert-butoxyaluminohydride reductions of 3, 3, 5-trimethylcyclohexanone in diethyl ether has been studied. An unusual …
Number of citations: 20 pubs.acs.org
S Okamura, H Kameoka, M Miyazawa - Natural Product Letters, 2001 - Taylor & Francis
Biological Stereoselective Reduction of 3,3,5-Trimethylcyclohexanone by Glomerella cingulata Page 1 Natural Product Lerters Volume 15(1), pp. 71-74 Reprints available directly from …
Number of citations: 2 www.tandfonline.com
H Haubenstock, EB Davidson - The Journal of Organic Chemistry, 1963 - ACS Publications
The reduction of 3, 3, 5-trimethylcyclohexanone (dihydroisophorone) with triisobutylaluminum yields trans-3, 3, 5-trimethylcyclohexanol as the predominant epimer in an initially …
Number of citations: 26 pubs.acs.org
SR Landor, PW O'Connor, AR Tatchell… - Journal of the Chemical …, 1973 - pubs.rsc.org
The reactions of 3,3,5-trimethylcyclohexanone (I) with methyl-, ethyl-, vinyl-, allyl-, prop-2-ynyl-, isopropyl-, and t-butyl-magnesium halides and with methyl-, ethyl-, isopropyl-, and t-butyl-…
Number of citations: 17 pubs.rsc.org
H Haubenstock, EL Eliel - Journal of the American Chemical …, 1962 - ACS Publications
The stereochemistry of reduction of 3, 3, 5-trimethylcyclohexanone with lithium aluminum hydride in diethyl ether is independent of the proportion of reactants and order of their addition, …
Number of citations: 109 pubs.acs.org
P Prazad, R Donovan, B Won, D Cortes - Journal of Perinatology, 2021 - nature.com
Objective Estimate the migration of volatile organic compounds (VOCs) which have been identified by the EPA as a public health concern, from the enteral feeding system into human …
Number of citations: 1 www.nature.com
S Li, E Zhan, Y Li, Y Xu, W Shen - Catalysis today, 2008 - Elsevier
Enantioselective hydrogenation of isophorone and kinetic resolution of 3,3,5-trimethylcyclohexanone (TMCH) over Pd catalysts in the presence of (S)-proline revealed that the …
Number of citations: 19 www.sciencedirect.com
SS Koval'skaya, NG Kozlov, AV Tkachev - Russian Journal of Organic …, 2005 - Springer
Mannich condensation of 3,3,5-trimethylcyclohexanone with paraformaldehyde and dimethylamine or benzylamine hydrochloride involves both activated methylene group in the initial …
Number of citations: 1 link.springer.com
H Haubenstock, SJ Hong - Tetrahedron, 1978 - Elsevier
Specific solvation effects on stereoselectivity in the reduction of a cyclohexanone by lithium aluminum tri-t-butoxyhydride have been studied by adding measured quantities of diethyl …
Number of citations: 7 www.sciencedirect.com
F Gauthard, B Horvath, P Gallezot, M Besson - Applied Catalysis A …, 2005 - Elsevier
Cyclododecanone and 3,3,5-trimethylcyclohexanone were oxidised with air in an attempt to prepare 1,12-dodecanedioic and 2,2,4- or 2,4,4-trimethyladipic acids, respectively. These …
Number of citations: 6 www.sciencedirect.com

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